molecular formula C13H21F2NO4 B2542707 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate CAS No. 1823265-23-1

1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B2542707
CAS No.: 1823265-23-1
M. Wt: 293.311
InChI Key: IKYQSFTUBCZDOP-UHFFFAOYSA-N
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Description

1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21F2NO4 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, ethyl, and difluoro groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the tert-butyl, methyl, ethyl, and difluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution pattern and high yield. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .

Chemical Reactions Analysis

1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Scientific Research Applications

1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and specificity towards its targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-6-12(9(17)19-5)7-13(14,15)8-16(12)10(18)20-11(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYQSFTUBCZDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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